N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-5-7-16(8-6-14)21(26)23-17-11-9-15(10-12-17)20-24-18-3-1-2-4-19(18)25-20/h1-12H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERQWKCZQNZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling with Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Cyanobenzamide Group:
Industrial Production Methods
In an industrial setting, the production of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The cyanobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide with four analogs, focusing on structural variations, inferred physicochemical properties, and biological implications.
Compound 10: N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide
- Structural Differences: Replaces the phenyl spacer with a pyrazole ring and substitutes the 4-cyano group with a 4-methylpiperazine.
- Key Properties :
- Solubility : Enhanced due to the polar methylpiperazine group .
- Permeability : High cellular permeability, attributed to the pyrazole core and balanced lipophilicity .
- Biological Activity : Demonstrated superior FOXO1 inhibition in cell-based assays, likely due to improved solubility and target engagement .
- Inference: The pyrazole and methylpiperazine may optimize pharmacokinetic profiles compared to the target compound’s phenyl-cyanobenzamide structure.
N-(4-(tert-Butyl)phenyl)-4-cyanobenzamide
- Structural Differences : Substitutes the benzimidazole-phenyl group with a tert-butylphenyl.
- Electronic Effects: The electron-donating tert-butyl may weaken hydrogen-bonding capacity compared to the benzimidazole’s NH groups.
- Inference : The absence of the benzimidazole moiety likely diminishes target affinity for enzymes reliant on aromatic or hydrogen-bonding interactions.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Structural Differences: Replaces the 4-cyanobenzamide with a flexible propanamide bearing two phenyl groups.
- Key Properties: Flexibility: The propanamide linker introduces conformational flexibility, which may reduce binding specificity .
- Inference: Reduced rigidity and increased hydrophobicity may limit bioavailability compared to the target compound’s planar, cyano-substituted structure.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
- Structural Differences: Substitutes the 4-cyano group with 2,4-dimethoxy substituents.
- Key Properties: Electronic Profile: Methoxy groups are electron-donating, altering electronic interactions compared to the electron-withdrawing cyano group . Solubility: Moderate solubility due to methoxy polarity but lower than compounds with charged groups (e.g., methylpiperazine) .
- Inference : The dimethoxybenzamide may exhibit weaker binding to targets requiring strong electron-deficient aromatic systems.
Comparative Data Table
Research Findings and Implications
Electron-Withdrawing Groups: The 4-cyano group in the target compound likely enhances binding to targets requiring electron-deficient aromatic systems (e.g., kinases or proteases) compared to methoxy or alkyl-substituted analogs .
Heterocyclic Cores : Pyrazole (Compound 10) and benzimidazole moieties improve solubility and target engagement over purely aromatic or flexible linkers .
Bulk vs. Planarity : Bulky substituents (e.g., tert-butyl) reduce solubility and permeability, whereas planar structures (e.g., benzimidazole-phenyl) favor membrane penetration .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzodiazole moiety attached to a phenyl ring and a cyanobenzamide functional group. Its molecular formula is with an approximate molecular weight of 342.36 g/mol. The unique structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Synthesis Methods
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide typically involves:
- Condensation Reaction : The reaction of ortho-phenylenediamine with appropriate benzaldehydes under controlled conditions.
- Oxidation and Reduction : Using reagents like sodium metabisulfite for oxidation and sodium borohydride for reduction to yield the desired compound.
These methods ensure high yields and purity, making the compound suitable for further biological testing.
Antimicrobial Properties
Research indicates that compounds containing benzodiazole and cyanobenzamide groups exhibit significant antimicrobial activity. For instance, studies have demonstrated that N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Activity
The anticancer potential of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide has been evaluated in various cancer cell lines. Studies have shown that it exhibits cytotoxic effects against human lung cancer cell lines such as A549, HCC827, and NCI-H358.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 5.13 ± 0.97 | 2D |
| NCI-H358 | 4.01 ± 0.95 | 2D |
In these assays, the compound was more effective in two-dimensional cultures compared to three-dimensional cultures, indicating its potential as a therapeutic agent while also highlighting the need for further optimization to reduce toxicity against normal cells.
The proposed mechanism of action for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide involves:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound has shown binding affinity to DNA, which could disrupt replication processes in cancer cells.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and confirmed that modifications to the benzodiazole moiety significantly influenced their biological activity. The study found that compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .
Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide could serve as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminobenzimidazole derivatives with 4-cyanobenzoyl chloride. Key steps include:
- Precursor preparation : React 4-aminophenylbenzimidazole with acylating agents (e.g., 4-cyanobenzoyl chloride) in anhydrous dichloromethane (DCM) under nitrogen to prevent hydrolysis .
- Reflux conditions : Maintain temperatures between 60–80°C for 4–6 hours, monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Recrystallize the crude product using methanol or ethanol to achieve >95% purity, confirmed by HPLC .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use catalysts like DMAP to enhance yield. Solvent choice (e.g., DMF for polar intermediates) can improve solubility .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Answer :
- NMR spectroscopy : 1H and 13C NMR (in DMSO-d6) to confirm the benzimidazole and cyanobenzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the cyano group (C≡N, δ ~110 ppm in 13C) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 353.1) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- Elemental analysis : Match calculated and observed C, H, N percentages within ±0.3% .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance anticancer activity?
- Answer :
- Derivatization : Modify the benzimidazole core (e.g., introduce electron-withdrawing groups at the 5-position) or replace the cyanobenzamide with sulfonamide analogs .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values and correlate with structural features .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II or tubulin. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
Q. What strategies resolve contradictions in reported enzyme inhibition data for benzimidazole derivatives?
- Answer :
- Standardize assays : Use consistent enzyme sources (e.g., recombinant human kinases) and substrate concentrations. Control for ATP levels in kinase assays .
- Cross-validate findings : Compare results across orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Meta-analysis : Aggregate data from published studies (e.g., IC50 ranges for HDAC inhibition) to identify outliers and confounding variables (e.g., pH, co-solvents) .
Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety to enhance aqueous solubility .
- Formulation : Use nanocarriers (e.g., PEGylated liposomes) or cyclodextrin complexes to increase plasma stability .
- LogP optimization : Reduce hydrophobicity by substituting the cyanobenzamide with a carboxylate (LogP reduction from ~3.5 to ~2.0) .
Methodological Guidance
Q. What in vitro models are suitable for evaluating the compound’s antimicrobial activity?
- Answer :
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include a positive control (e.g., ciprofloxacin) .
- Fungal assays : Use C. albicans in Sabouraud dextrose agar with fluconazole as a reference .
- Biofilm inhibition : Quantify biofilm biomass (crystal violet staining) after 24-hour exposure .
Q. How should researchers design dose-response experiments to minimize off-target effects?
- Answer :
- Dose range : Test 0.1–100 µM in 3-fold increments. Include vehicle controls (e.g., DMSO <0.1%) .
- Selectivity index : Calculate IC50 ratios between cancerous (HeLa) and non-cancerous (HEK293) cells. Aim for SI >10 .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (|log2FC| >1, FDR <0.05) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing high-throughput screening data?
- Answer :
- Normalization : Use Z-scores or % inhibition relative to controls. Exclude outliers (>3 SD from mean) .
- Cluster analysis : Apply hierarchical clustering (Euclidean distance) to group compounds with similar activity profiles .
- Machine learning : Train random forest models on molecular descriptors (e.g., MW, LogP) to predict bioactivity .
Q. How can contradictory cytotoxicity data between 2D and 3D cell models be reconciled?
- Answer :
- 3D spheroid assays : Compare IC50 values in monolayer vs. spheroid cultures (e.g., U87MG glioblastoma). Note reduced potency in 3D models due to diffusion barriers .
- Microenvironment modulation : Supplement with hypoxia-mimetics (e.g., CoCl2) to mimic in vivo conditions .
Tables for Key Data
Table 1 : Comparative IC50 Values for Analogous Compounds
| Compound | Target (IC50, µM) | Cell Line | Reference |
|---|---|---|---|
| N-(4-bromobenzothiazolyl) | Topoisomerase II (0.8) | MCF-7 | |
| N-(4-cyanophenyl)benzamide | HDAC6 (1.2) | HeLa |
Table 2 : Solubility Enhancement Strategies
| Method | Solubility (mg/mL) | Bioavailability (%F) |
|---|---|---|
| Native compound | 0.06 | 12 |
| Cyclodextrin complex | 1.4 | 35 |
| Liposomal formulation | 2.1 | 52 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
